molecular formula C23H19N3O3S B279589 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N'-(phenylacetyl)thiourea

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N'-(phenylacetyl)thiourea

Cat. No.: B279589
M. Wt: 417.5 g/mol
InChI Key: BXYILKRQLOBWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N'-(phenylacetyl)thiourea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTU belongs to the class of thiourea derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N'-(phenylacetyl)thiourea involves its ability to modulate various signaling pathways involved in cell growth, survival, and metabolism. This compound has been shown to inhibit the activity of protein kinase B (Akt), a key signaling molecule involved in cell survival and growth. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been found to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N'-(phenylacetyl)thiourea has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and can be easily synthesized in the lab. However, one limitation of this compound is its potential toxicity at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for the research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N'-(phenylacetyl)thiourea. One potential direction is to investigate the therapeutic potential of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to explore the molecular mechanisms underlying the anti-cancer and neuroprotective effects of this compound. Furthermore, the development of novel this compound derivatives with improved pharmacological properties could lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N'-(phenylacetyl)thiourea can be synthesized through a multi-step process involving the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with phenylacetylthiourea to yield this compound.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N'-(phenylacetyl)thiourea has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, this compound has been shown to have anti-diabetic effects by improving insulin sensitivity and glucose metabolism.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C23H19N3O3S/c1-28-19-12-11-16(22-24-17-9-5-6-10-20(17)29-22)14-18(19)25-23(30)26-21(27)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H2,25,26,27,30)

InChI Key

BXYILKRQLOBWTM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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